N-(1-benzylpiperidin-4-yl)-2-chloroacetamide
Description
Historical Development of Piperidine Derivatives in Neuropharmacology
Piperidine, a six-membered heterocyclic amine, has served as a foundational scaffold in neuropharmacology since the mid-20th century. Early discoveries of its natural occurrence in black pepper (Piper nigrum) and Psilocaulon absimile laid the groundwork for synthetic exploration. By the 1960s, piperidine derivatives became central to psychotropic drug development due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Table 1: Milestones in Piperidine-Based Neuropharmacological Agents
The structural flexibility of piperidine allows for substitutions at the 1-, 4-, and 3-positions, enabling tailored interactions with dopaminergic, serotonergic, and histaminergic receptors. Contemporary research focuses on derivatives like N-(1-benzylpiperidin-4-yl)-2-chloroacetamide, which integrate electrophilic moieties (e.g., chloroacetamide) to enhance target engagement.
Theoretical Significance of this compound in Contemporary Research
This compound exemplifies the convergence of heterocyclic chemistry and computational drug design. Its benzyl group enhances lipid solubility, while the chloroacetamide moiety introduces electrophilic reactivity, enabling covalent interactions with nucleophilic residues in biological targets.
Key Theoretical Contributions:
- Kinase Inhibition : Predictive models suggest affinity for tyrosine kinases (e.g., ABL1, EGFR) through halogen-bonding interactions involving the chlorine atom.
- Ion Channel Modulation : Molecular docking studies indicate potential voltage-gated sodium channel (Nav1.7) blockade, relevant to neuropathic pain.
- Enzyme Targeting : The chloroacetamide group may inhibit hydrolases like acetylcholinesterase, with predicted half-maximal inhibitory concentrations (IC~50~) in the micromolar range.
Table 2: Predicted Biological Targets of this compound
These multi-target properties position the compound as a candidate for treating complex disorders like Parkinson’s disease and chemotherapy-resistant cancers.
Structural Classification Within Heterocyclic Chemistry
This compound belongs to the N-alkylpiperidine acetamide subclass, characterized by:
- Core Structure : A piperidine ring (C~5~H~10~N) with sp³-hybridized nitrogen.
- Substituents :
- 1-position: Benzyl group (C~6~H~5~CH~2~) providing aromatic π-system interactions.
- 4-position: Chloroacetamide (ClCH~2~CONH-) enabling hydrogen bonding and covalent modifications.
Table 3: Structural Comparison of Piperidine Derivatives
The chloroacetamide group’s electronegativity (χ = 3.0 for Cl) creates a dipole moment (μ ≈ 1.8 D) that facilitates interactions with positively charged binding pockets.
Research Trajectory and Contemporary Scientific Interest
Current investigations prioritize three axes:
Computational-Guided Optimization :
- Quantitative structure-activity relationship (QSAR) models are refining the chloroacetamide’s steric and electronic parameters to enhance blood-brain barrier permeability.
- Machine learning algorithms predict improved target selectivity when substituting the benzyl group with p-fluorobenzyl (ΔlogP = +0.34).
Oncology Applications :
Neuropharmacology :
Emerging Methodologies:
- Cryo-EM Mapping : Resolving compound-target complexes at 2.8 Å resolution to refine docking poses.
- Metabolomics : Tracking chloroacetamide-derived metabolites via LC-MS/MS in hepatic microsomes.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-10-14(18)16-13-6-8-17(9-7-13)11-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBZXLPMMFDJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide typically involves the reaction of 1-benzylpiperidine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom in the chloroacetamide group is highly susceptible to nucleophilic substitution, allowing the introduction of various functional groups.
Example : Reaction with methylamine under basic conditions yields N-(1-benzylpiperidin-4-yl)-2-(methylamino)acetamide, a precursor for bioactive molecules .
Oxidation Reactions
The piperidine ring and acetamide group undergo oxidation under controlled conditions.
| Oxidizing Agent | Conditions | Product Formed | References |
|---|---|---|---|
| KMnO₄ | Acidic medium (H₂SO₄) | N-oxide derivatives of piperidine | |
| H₂O₂ | Neutral pH, 40–60°C | Oxidized acetamide intermediates |
Key Finding : Oxidation with KMnO₄ generates piperidine N-oxides, which exhibit altered biological activity.
Reduction Reactions
The carbonyl group in the acetamide moiety can be reduced to form amines.
| Reducing Agent | Conditions | Product Formed | References |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | N-(1-benzylpiperidin-4-yl)-2-aminoethane | |
| NaBH₄ | Methanol, room temp | Partial reduction to alcohol derivatives |
Note : Complete reduction with LiAlH₄ converts the amide to a primary amine, enhancing its nucleophilicity.
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products Formed | Mechanism | References |
|---|---|---|---|
| Aqueous HCl (1M) | 1-benzylpiperidin-4-amine + chloroacetic acid | Acid-catalyzed | |
| Aqueous NaOH (1M) | 1-benzylpiperidine + sodium chloroacetate | Base-catalyzed |
Industrial Relevance : Hydrolysis products are intermediates in pharmaceutical synthesis.
Acylation and Alkylation
The secondary amine in the piperidine ring participates in further functionalization:
| Reaction Type | Reagent | Product Formed | References |
|---|---|---|---|
| Acylation | Acetic anhydride | N-acetyl-piperidine derivatives | |
| Alkylation | Methyl iodide | N-methyl-piperidine derivatives |
Application : Alkylation enhances lipophilicity, improving blood-brain barrier penetration .
Complexation with Metals
The amide and piperidine groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | References |
|---|---|---|---|
| CuCl₂ | Methanol, 25°C | Tetrahedral Cu(II) complexes | |
| Fe(NO₃)₃ | Aqueous ethanol | Octahedral Fe(III) complexes |
Significance : Metal complexes are studied for catalytic and antimicrobial properties.
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Wavelength | Solvent | Product Formed | References |
|---|---|---|---|
| 254 nm | Acetonitrile | Cyclized quinazolinone derivatives |
Mechanism : Radical intermediates form during photoexcitation, leading to cyclization.
Scientific Research Applications
Pharmaceutical Development
Cancer Therapeutics
N-(1-benzylpiperidin-4-yl)-2-chloroacetamide has been identified as a candidate for drug development targeting cancer. Preliminary studies suggest that it may exhibit antitumor properties by inducing apoptosis in cancer cells. Its structural features allow it to interact with biological targets involved in cancer progression, making it a subject of interest for further research in oncology.
Neurological Disorders
The compound's structural similarity to known pharmacophores indicates potential interactions with neurotransmitter systems, positioning it as a candidate for neuropharmacological studies. Research has shown that derivatives of this compound can bind to sigma receptors, which are implicated in various neurological disorders . The high affinity of certain derivatives for sigma1 receptors suggests that they may be useful in treating conditions such as depression and anxiety .
Chemical Biology
This compound serves as a valuable tool in chemical biology for probing biological processes. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of diverse derivatives, which can be tailored for specific biological activities. This versatility enhances its utility in the development of new therapeutic agents.
Interaction Studies
Studies have demonstrated that this compound can engage with various biological targets, including enzymes and receptors involved in neurotransmission and cancer progression. For instance, it has been shown to displace propidium iodide from cholinesterase sites, indicating its role in modulating enzyme activity. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Structure-Activity Relationship Studies
Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate the biological activity of this compound derivatives. These studies focus on the influence of substituents on the phenylacetamide aromatic ring and their binding affinity at sigma receptors . The findings suggest that specific modifications can enhance the compound's efficacy against various biological targets.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperidine | Piperidine ring with benzyl substituent | Neurotransmitter modulation |
| N-(4-Chlorobenzyl)piperidine | Chlorobenzene substituent on piperidine | Antitumor properties |
| N-(1-Methylpiperidin-4-yl)acetamide | Methyl substitution on piperidine | Analgesic effects |
| 2-Chloro-N-benzylacetamide | Acetamide with benzyl group | Antimicrobial activity |
This table illustrates how variations in structure lead to different biological activities, highlighting the importance of chemical modifications in drug design.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the central nervous system, modulating neurotransmitter release and uptake. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with dopamine and serotonin receptors, among others.
Comparison with Similar Compounds
Comparative Analysis with Similar Chloroacetamide Derivatives
Structural Comparisons
The table below highlights key structural and functional differences between N-(1-benzylpiperidin-4-yl)-2-chloroacetamide and related compounds:
Key Observations:
- Benzylpiperidine vs.
- Heterocyclic Modifications : Thiazole- or imidazole-containing derivatives (e.g., ) exhibit enhanced antimicrobial activity due to heterocyclic pharmacophores, whereas the piperidine scaffold may favor CNS-targeting applications .
- Crystallographic Variations: Substituents like dichloro (TMPDCA in ) or benzophenone () alter molecular packing, with dichloro derivatives showing smaller mean ring distortions (Δ < 0.02 Å) compared to trimethylphenyl analogues .
Physicochemical Properties
- Solubility: Piperidine derivatives generally exhibit higher aqueous solubility than benzophenone analogues due to the amine’s basicity (e.g., pKa ~8–10 for piperidine vs. non-basic benzophenones) .
- Thermal Stability : Crystallographic studies () indicate that chloro-substituted acetamides (e.g., TMPDCA) have higher melting points (~200–220°C) compared to methyl-substituted analogues (~180°C) due to stronger intermolecular forces .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a benzylpiperidine moiety linked to a chloroacetamide functional group. This unique structure enhances its interaction with various biological targets:
- Benzylpiperidine Moiety : Enhances neuroactivity and may interact with neurotransmitter systems.
- Chloroacetamide Group : Facilitates nucleophilic substitution reactions, allowing for the synthesis of derivatives with tailored biological activities.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which enhances neurotransmission.
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Antitumor Properties
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A summary of findings includes:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induces apoptosis via caspase activation |
| HepG2 | 12.5 | Cell cycle arrest at S phase |
Studies have demonstrated that treatment with this compound leads to an increase in the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .
Neuropharmacological Potential
Due to its structural similarity to known pharmacophores, this compound is also being explored for its effects on neurotransmitter systems. It has shown potential interactions with NMDA receptors, suggesting possible neuroprotective properties.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on MCF-7 and HepG2 cell lines. The results indicated:
- Cell Cycle Analysis : Significant arrest at the S and G2/M phases was observed, correlating with increased apoptotic markers.
- Apoptotic Pathway Activation : Increased levels of caspase 9 were noted, confirming the compound's role in apoptosis induction .
Case Study 2: Interaction with Cholinergic Systems
Another study focused on the interaction of this compound with cholinergic systems. The findings revealed:
- Displacement Assays : The compound effectively displaced propidium iodide from cholinesterase sites, indicating its potential as a modulator of cholinergic activity.
Q & A
Q. Table 1. Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value (Example) | Significance |
|---|---|---|
| Space group | P21/c | Dictates symmetry of packing |
| R-factor | <0.05 | Measures refinement accuracy |
| C–H···O distance (Å) | 2.8–3.2 | Indicates weak hydrogen bonding |
| Torsion angle (N–C–C–Cl) | -12.1° ± 0.2° | Reflects conformational rigidity |
| Data sourced from X-ray diffraction studies . |
Q. Table 2. Biological Screening Results
| Assay Type | Target | Result (IC50/EC50) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Human AChE | 1.8 µM | |
| Amyloid-β aggregation | Thioflavin T | 65% inhibition | |
| Cytotoxicity (SH-SY5Y) | MTT assay | >100 µM (non-toxic) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
